Cas no 7008-64-2 (Imidazo[2,1-b]thiazole,6-(4-methylphenyl)-)

Imidazo[2,1-b]thiazole,6-(4-methylphenyl)- structure
7008-64-2 structure
Product Name:Imidazo[2,1-b]thiazole,6-(4-methylphenyl)-
CAS No:7008-64-2
MF:C12H10N2S
MW:214.286201000214
CID:581440
PubChem ID:333016
Update Time:2025-04-19

Imidazo[2,1-b]thiazole,6-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Imidazo[2,1-b]thiazole,6-(4-methylphenyl)-
    • 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole
    • 6-<p-Tolyl>-imidazo<2,1-b>thiazol
    • HMS1748B13
    • NSC332724
    • NSC-332724
    • AKOS001076317
    • DTXSID00318571
    • 7008-64-2
    • 6-(p-tolyl)imidazo[2,1-b]thiazole
    • Imidazo[2,1-b]thiazole, 6-(4-methylphenyl)-
    • Z85921978
    • CHEMBL198989
    • SCHEMBL12692485
    • AG-690/03054026
    • NSC 332724
    • Inchi: 1S/C12H10N2S/c1-9-2-4-10(5-3-9)11-8-14-6-7-15-12(14)13-11/h2-8H,1H3
    • InChI Key: OZCROECMCYKQKT-UHFFFAOYSA-N
    • SMILES: S1C=CN2C1=NC(=C2)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 214.05600
  • Monoisotopic Mass: 214.05646950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 45.5Ų

Experimental Properties

  • PSA: 45.54000
  • LogP: 3.37120
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